molecular formula C14H18O3 B1416274 3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde CAS No. 909853-98-1

3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

Cat. No. B1416274
M. Wt: 234.29 g/mol
InChI Key: XRMYEOWPLMERRA-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde” is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 .

Scientific Research Applications

Synthesis and Potential Applications

Research indicates that derivatives of 3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde have been explored for various applications, primarily in the field of organic synthesis and material sciences. A notable study presents the synthesis of 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene, a derivative aimed to potentially inhibit melanogenesis and structurally akin to commercial fragrance methyl diantilis. The synthesis involves a multi-step process, starting from 3,4-dihydroxybenzaldehyde, with the final product characterized through various spectroscopic techniques (Fabri & Santoso, 2021).

Optical Nonlinear Properties

Another aspect of research on derivatives includes the study of Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, synthesized from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde. These compounds demonstrated significant nonlinear refractive indices and optical limiting properties, suggesting their potential application as optical limiters (Abdullmajed et al., 2021).

Material Synthesis and Polymerization

Further research delves into the synthesis of copolymers using derivatives of 3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde. Novel trisubstituted ethylenes, like oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. These copolymers, characterized by various analytical techniques, exhibited decomposition in a specific temperature range, indicating their potential in material science applications (Kharas et al., 2016).

properties

IUPAC Name

3-ethoxy-4-(3-methylbut-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-16-14-9-12(10-15)5-6-13(14)17-8-7-11(2)3/h5-7,9-10H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMYEOWPLMERRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651133
Record name 3-Ethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde

CAS RN

909853-98-1
Record name 3-Ethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to intermediate 2 (4-methoxy-3-propoxy-benzaldehyde) by reaction of 3-ethoxy-4-hydroxy-benzaldehyde with 1-bromo-3-methyl-2-butene in DMF using K2CO3 as base. MS (ISN): 233.1 [M−H]−.
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Synthesis routes and methods II

Procedure details

The title compound was prepared by reaction of 3-ethoxy-4-hydroxy-benzaldehyde with 1-bromo-3-methyl-2-butene in DMF using K2CO3 as base in analogy to the preparation of 3-ethoxy-4-methyl-benzaldehyde (intermediate D2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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